4-nitro-4H-isoquinolin-1-one
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Overview
Description
4-nitro-4H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolin-1-ones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-4H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of benzamide derivatives with functionalized arenes or alkynes. This method often employs transition-metal catalysts such as palladium or copper to facilitate the reaction . Another method involves the use of arynes and oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation and aromatization .
Industrial Production Methods
Industrial production of isoquinolin-1-one derivatives typically involves large-scale reactions using robust and efficient catalytic systems. The use of metal catalysts, such as palladium or copper, is common due to their ability to promote high-yield reactions under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-nitro-4H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-substituted isoquinolinones, while reduction can produce amino-substituted isoquinolinones .
Scientific Research Applications
4-nitro-4H-isoquinolin-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-nitro-4H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-isoquinolin-1-one: This compound has an amino group instead of a nitro group, which significantly alters its reactivity and biological activity.
4-bromo-4H-isoquinolin-1-one: This compound contains a bromine atom, making it useful for further functionalization through halogenation reactions.
Uniqueness
4-nitro-4H-isoquinolin-1-one is unique due to its nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in redox chemistry and as a precursor for synthesizing other functionalized isoquinolinones .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-nitro-4H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5,8H |
InChI Key |
BQKGIDIYVWFSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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